molecular formula C13H17IN2O2 B14912788 2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one

2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one

Cat. No.: B14912788
M. Wt: 360.19 g/mol
InChI Key: MSGDMUQVSACMPY-UHFFFAOYSA-N
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Description

2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one is an organic compound that features a morpholine ring and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one typically involves the reaction of 4-iodoaniline with morpholine and a suitable carbonyl compound. One common method involves the use of a coupling reaction followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the morpholine ring may enhance the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one is unique due to the presence of both the morpholine ring and the iodophenyl group. This combination provides distinct chemical properties, such as enhanced solubility and specific binding capabilities, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H17IN2O2

Molecular Weight

360.19 g/mol

IUPAC Name

2-(4-iodoanilino)-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C13H17IN2O2/c1-10(13(17)16-6-8-18-9-7-16)15-12-4-2-11(14)3-5-12/h2-5,10,15H,6-9H2,1H3

InChI Key

MSGDMUQVSACMPY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCOCC1)NC2=CC=C(C=C2)I

Origin of Product

United States

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